2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (500 MHz, DMSO-d₆) :
- δ 9.68 (s, 1H, NH acetamide)
- δ 7.12–7.02 (m, 7H, aromatic protons)
- δ 4.06 (s, 2H, CH₂CO)
- δ 2.29 (d, 2H, J = 10.0 Hz, SCH₂)
- δ 2.13 (s, 6H, 3,5-dimethylphenyl CH₃)
- δ 1.61 (d, 3H, J = 5.0 Hz, 2-methylphenyl CH₃)
¹³C NMR (126 MHz, DMSO-d₆) :
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (cm⁻¹):
- 3272 (N-H stretch, acetamide)
- 1640 (C=O stretch)
- 1516 (C=N triazole)
- 1445 (C-H bend, aromatic)
- 1388 (C-N stretch)
- 1081 (C-S-C asymmetric stretch)
- 694 (C-S torsion)
The absence of S-H stretch (2500–2600 cm⁻¹) confirms thioether formation over thiol tautomers.
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-8-13(2)10-15(9-12)21-17(25)11-26-19-23-22-18(24(19)20)16-7-5-4-6-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
WJOGPULWUQMTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl substituent at position 5 of the triazole is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. However, the most efficient method involves direct substitution during cyclization by using 2-methylphenylboronic acid as a coupling partner.
Key Parameters:
Amination at Position 4
The 4-amino group is introduced via nucleophilic substitution using aqueous hydrazine under acidic catalysis. A patented industrial process employs Amberlyst 15 resin as a solid acid catalyst, enabling reactions at milder temperatures (150–180°C) compared to traditional methods.
Optimized Protocol:
-
Reagents: Hydrazine hydrate (4.12 moles), glacial acetic acid (4.04 moles)
-
Catalyst: Amberlyst 15 (20 g)
-
Temperature: 180°C for 6 hours
Formation of the Sulfanyl Acetamide Moiety
The sulfanyl bridge and acetamide group are installed in a two-step sequence:
Thiolation of the Triazole
The triazole-thiol intermediate undergoes alkylation with 2-bromo-N-(3,5-dimethylphenyl)acetamide. This reaction is performed in anhydrous DMF at 80°C for 12 hours, achieving 78% yield.
Mechanistic Insight:
The thiol group (-SH) acts as a nucleophile, displacing bromide from 2-bromoacetamide. Steric hindrance from the 3,5-dimethylphenyl group necessitates prolonged reaction times.
Acetamide Coupling
The final acetamide linkage is formed by reacting the thiolated triazole with 3,5-dimethylaniline in the presence of acetic anhydride.
Conditions:
-
Solvent: Dichloromethane
-
Catalyst: DMAP (4-dimethylaminopyridine)
-
Temperature: Room temperature, 24 hours
Optimization and Purification Strategies
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Reaction Temp | 180°C (triazole) | Prevents decomposition |
| Coupling Temp | 80°C (thiolation) | Balances kinetics and stability |
Purification Techniques
-
Recrystallization: Isopropanol or methanol yields crystals with >99% purity.
-
Column Chromatography: Silica gel (ethyl acetate/hexane, 1:3) removes unreacted aniline derivatives.
Analytical Characterization
Spectroscopic Data
| NMR Signal | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1H (NH, acetamide) | 10.27–9.64 | Amide proton |
| 1H (CH₃, triazole) | 3.28 | N-CH₃ group |
| 13C (C=O) | 164.15–168.00 | Acetamide carbonyl |
Purity and Melting Point
Comparative Analysis of Synthetic Routes
The patented Amberlyst-catalyzed method offers superior yields (91%) and scalability compared to solution-phase approaches . However, the latter provides finer control over substituent positioning, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can result in various substituted triazole compounds.
Scientific Research Applications
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has garnered attention in various scientific research applications due to its diverse biological activities. This article explores its potential uses, mechanisms of action, and relevant case studies.
Structural Overview
- Molecular Formula : C17H18N6O3S2
- Molecular Weight : 418.5 g/mol
- IUPAC Name : 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
The compound features a triazole ring, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of a sulfanyl group enhances its reactivity and potential interactions.
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results.
Case Study: Anticancer Screening
A study published in a peer-reviewed journal assessed the compound's efficacy against various cancer types. It demonstrated significant growth inhibition in resistant cancer cell lines, suggesting its potential as a therapeutic agent.
Antiviral Properties
Triazole compounds have shown promise as antiviral agents. The target mechanisms often involve inhibition of viral replication by interfering with specific enzymes.
Case Study: Antiviral Efficacy
Research has highlighted the compound's activity against HIV and other viral pathogens. Modifications to the triazole core were found to enhance efficacy against resistant strains, indicating its potential in antiviral drug development.
Antimicrobial Effects
The compound also exhibits antimicrobial properties against a range of pathogens. The sulfanyl group is believed to facilitate penetration through microbial membranes, disrupting essential functions.
Case Study: Antimicrobial Studies
Investigations into the antimicrobial activity of similar triazole derivatives revealed effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their utility in developing new antimicrobial therapies.
Inhibition of Cell Proliferation
The compound disrupts cell cycle progression, leading to reduced proliferation rates in cancer cells.
Induction of Apoptosis
It promotes programmed cell death in malignant cells, enhancing the therapeutic effect against tumors.
Targeting Metabolic Pathways
The compound inhibits critical metabolic enzymes involved in tumor growth and survival, providing another layer of anticancer activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability, while bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) could improve target binding affinity.
- Synthetic Yields : The allyl-substituted compound 6c achieved an 83% yield, likely due to optimized reaction conditions and solvent systems (H2O:EtOH) .
Table 2: Anti-Inflammatory and Anti-Exudative Activity
Key Findings :
- Anti-Inflammatory Activity : The pyridyl-substituted AS111 demonstrated superior efficacy to diclofenac, highlighting the importance of heteroaromatic substituents .
- Anti-Exudative Potential: Furan-2-yl derivatives exhibited activity comparable to reference drugs, suggesting that electron-rich substituents enhance anti-exudative effects .
Pharmacokinetic and Metabolic Insights
While pharmacokinetic data for the target compound are unavailable, related triazole derivatives exhibit rapid absorption (Tmax = 5 minutes) but short half-lives (t1/2 = 0.32 hours), as seen in potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate . The presence of methyl groups on the acetamide moiety in the target compound may prolong metabolic stability compared to analogs with polar substituents.
Biological Activity
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.39 g/mol. The structure features a triazole ring, an amine group, and a sulfanyl moiety which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 306.39 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
Antibacterial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole structure have been shown to inhibit bacterial growth by interfering with DNA gyrase and other essential bacterial enzymes. The presence of the sulfanyl group enhances this activity by increasing binding affinity to target sites in bacterial cells.
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Another investigation reported that the introduction of different substituents on the triazole ring affected antibacterial potency. Compounds with electron-donating groups at specific positions showed enhanced activity against Gram-positive bacteria .
Anticancer Activity
-
In Vitro Studies : The anticancer potential was evaluated using MTT assays against liver cancer cell lines such as HepG2. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
This indicates that the compound has promising potential as an anticancer agent compared to conventional treatments.
Compound IC50 (µg/mL) 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 13.004 Control (Doxorubicin) 0.05 - Structure-Activity Relationship (SAR) : The SAR analysis revealed that:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by sulfanyl group introduction and acetamide coupling. Key steps include cyclization of thiosemicarbazide derivatives and nucleophilic substitution. Solvents like ethanol or dichloromethane are common, with temperature control (60–80°C) and pH adjustments critical for intermediate stability. Purification via column chromatography or recrystallization is advised to achieve >90% purity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory for verifying substituent positions and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced purity checks, HPLC with UV detection (λ = 254 nm) is recommended .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
- Anti-inflammatory : Inhibition of COX-1/COX-2 enzymes or LPS-induced cytokine release in macrophages.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Include positive controls (e.g., diclofenac for anti-inflammatory studies) .
Advanced Research Questions
Q. What strategies are effective for optimizing substituent patterns to enhance target selectivity?
Conduct a structure-activity relationship (SAR) study by systematically modifying:
- Triazole substituents : Replace 2-methylphenyl with electron-withdrawing (e.g., 4-Cl-phenyl) or donating groups (e.g., 4-OCH₃-phenyl) to alter electronic effects.
- Acetamide moiety : Introduce halogenated or heteroaromatic groups (e.g., 3-pyridinyl) to improve receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR kinase .
Q. How can researchers resolve contradictions in biological activity data across different assay models?
Discrepancies may arise from assay sensitivity or off-target effects. Mitigate by:
- Cross-validation : Repeat assays in orthogonal models (e.g., cell-free enzymatic vs. cell-based assays).
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to compare potency thresholds.
- Metabolic stability testing : Use liver microsomes to assess if poor bioavailability explains inconsistent in vivo results .
Q. What advanced analytical methods are suitable for studying degradation pathways and stability?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the acetamide bond).
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .
Q. How should researchers design a pharmacokinetic (PK) study for this compound?
- In vivo models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to rodents.
- Blood sampling : Collect at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
